molecular formula C18H21ClN2O3S B12045409 N-(4-Chlorophenyl)-4-(methyl((4-methylphenyl)sulfonyl)amino)butanamide

N-(4-Chlorophenyl)-4-(methyl((4-methylphenyl)sulfonyl)amino)butanamide

Cat. No.: B12045409
M. Wt: 380.9 g/mol
InChI Key: MSMBDRAGTKKTOS-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-(methyl((4-methylphenyl)sulfonyl)amino)butanamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a methylphenylsulfonyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-4-(methyl((4-methylphenyl)sulfonyl)amino)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Butanamide Backbone: Starting with a butanoic acid derivative, the amide bond is formed using reagents like thionyl chloride (SOCl₂) to convert the acid to an acyl chloride, followed by reaction with an amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the amide.

    Attachment of the Methylphenylsulfonyl Group: This step involves the sulfonylation of the amide using reagents such as sulfonyl chlorides in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-4-(methyl((4-methylphenyl)sulfonyl)amino)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Nucleophiles like NH₃, RSH in polar solvents like DMSO or DMF.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-Chlorophenyl)-4-(methyl((4-methylphenyl)sulfonyl)amino)butanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-4-(methyl((4-methylphenyl)sulfonyl)amino)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-4-(methylphenylsulfonyl)butanamide
  • N-(4-Methylphenyl)-4-(methylphenylsulfonyl)butanamide
  • N-(4-Chlorophenyl)-4-(phenylsulfonyl)butanamide

Uniqueness

N-(4-Chlorophenyl)-4-(methyl((4-methylphenyl)sulfonyl)amino)butanamide is unique due to the presence of both chlorophenyl and methylphenylsulfonyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C18H21ClN2O3S

Molecular Weight

380.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide

InChI

InChI=1S/C18H21ClN2O3S/c1-14-5-11-17(12-6-14)25(23,24)21(2)13-3-4-18(22)20-16-9-7-15(19)8-10-16/h5-12H,3-4,13H2,1-2H3,(H,20,22)

InChI Key

MSMBDRAGTKKTOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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